molecular formula C8H10N2O3 B8306977 Methyl 6-(1-hydroxyethyl)pyridazine-3-carboxylate

Methyl 6-(1-hydroxyethyl)pyridazine-3-carboxylate

Cat. No. B8306977
M. Wt: 182.18 g/mol
InChI Key: BSASLDPKOJXFBD-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of methyl 6-acetylpyridazine-3-carboxylate (0.8 g, 4.4 mmol) in methanol (30 mL) was added sodium borohydride (340 mg, 8.8 mmol) at −70° C. under nitrogen gas protected. The mixture solution was stirred for 3 hours at −70° C., then poured into ethyl acetate (50 mL) and water (50 mL). Separated organic layer was dried over sodium sulfate and concentrated to dry. The residue was purified by column chromatography (silica-gel, petroleum/ethyl acetate=5:) to give methyl 6-(1-hydroxyethyl)pyridazine-3-carboxylate as a white solid (200 mg, 25%). 1H NMR (300 MHz, CDCl3): δ 8.22 (d, J=9 Hz, 1H), 7.93 (d, J=9 Hz, 1H), 5.07 (m, 1H), 3.96 (s, 3H), 1.46 (d, J=6 Hz, 3H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:9]=[N:8][C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+].C(OCC)(=O)C.O>CO>[OH:3][CH:1]([C:4]1[N:9]=[N:8][C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(N=N1)C(=O)OC
Name
Quantity
340 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture solution was stirred for 3 hours at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Separated organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica-gel, petroleum/ethyl acetate=5:)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C)C1=CC=C(N=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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